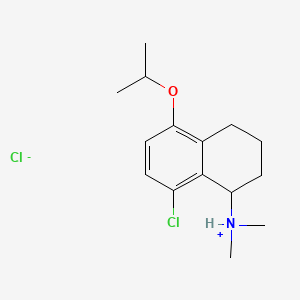
Ferrocene, 1,1'-bis(methoxycarbonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ferrocene, 1,1’-bis(methoxycarbonyl)-, also known as bis(methoxycarbonyl)ferrocene, is an organometallic compound consisting of a ferrocene core with two methoxycarbonyl groups attached to the cyclopentadienyl rings. This compound is part of the ferrocene family, which is known for its stability and unique redox properties. Ferrocene derivatives have been widely studied for their applications in various fields, including materials science, catalysis, and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ferrocene, 1,1’-bis(methoxycarbonyl)-, typically involves the esterification of ferrocene with methoxycarbonyl groups. One common method is the reaction of ferrocene with methyl chloroformate in the presence of a base such as pyridine. The reaction proceeds under mild conditions and yields the desired product with high purity .
Industrial Production Methods
While specific industrial production methods for ferrocene, 1,1’-bis(methoxycarbonyl)-, are not widely documented, the general principles of organometallic synthesis and esterification reactions are applied. Industrial production would likely involve large-scale esterification reactions using optimized conditions to maximize yield and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions
Ferrocene, 1,1’-bis(methoxycarbonyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ferrocenium ion.
Reduction: Reduction reactions can convert the ferrocenium ion back to the neutral ferrocene derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the cyclopentadienyl rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Iron(III) perchlorate in acetonitrile is a common reagent for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride can be used for reduction reactions.
Substitution: Electrophilic reagents such as acyl chlorides or sulfonyl chlorides can be used for substitution reactions under acidic or basic conditions.
Major Products Formed
Oxidation: The major product is the ferrocenium ion.
Reduction: The major product is the neutral ferrocene derivative.
Substitution: The major products are various substituted ferrocene derivatives, depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Ferrocene, 1,1’-bis(methoxycarbonyl)-, has numerous applications in scientific research:
Chemistry: It is used as a redox mediator in electrochemical studies due to its stable redox properties.
Biology: Ferrocene derivatives are explored for their potential as anticancer agents and enzyme inhibitors.
Industry: It is used in the development of advanced materials, such as redox-active polymers and sensors.
Wirkmechanismus
The mechanism of action of ferrocene, 1,1’-bis(methoxycarbonyl)-, primarily involves its redox properties. The compound can undergo reversible oxidation and reduction reactions, making it an effective redox mediator. The molecular targets and pathways involved depend on the specific application, such as electron transfer processes in electrochemical systems or interactions with biological molecules in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methoxycarbonylferrocene: A monoester derivative with similar redox properties but different solubility and reactivity.
1,1’,3-Tris(methoxycarbonyl)ferrocene: A trisubstituted derivative with enhanced redox potential and stability.
1,1’,3,3’-Tetrakis(methoxycarbonyl)ferrocene: A tetrasubstituted derivative with the highest redox potential among the series.
Uniqueness
Ferrocene, 1,1’-bis(methoxycarbonyl)-, is unique due to its balanced redox properties and stability, making it suitable for various applications in electrochemistry and materials science. Its bis(methoxycarbonyl) substitution provides a good balance between solubility and reactivity, distinguishing it from other ferrocene derivatives .
Eigenschaften
Molekularformel |
C14H14FeO4-6 |
|---|---|
Molekulargewicht |
302.10 g/mol |
IUPAC-Name |
iron;methyl cyclopenta-2,4-diene-1-carboxylate;methyl cyclopentanecarboxylate |
InChI |
InChI=1S/2C7H7O2.Fe/c2*1-9-7(8)6-4-2-3-5-6;/h2*2-5H,1H3;/q-5;-1; |
InChI-Schlüssel |
UZCQZDWWLBPSAF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)[C-]1[CH-][CH-][CH-][CH-]1.COC(=O)[C-]1C=CC=C1.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-[(1-Oxoallyl)oxy]ethoxy]ethyl N,N-diethyl-beta-alaninate](/img/structure/B13775654.png)
![2,2,5,5-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13775661.png)






![Thiazolo[4,5-B]pyrazine, trimethyl-(9CI)](/img/structure/B13775702.png)
![(2S)-2-amino-N-[[(1S,2R,10S,13R)-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide](/img/structure/B13775703.png)




